molecular formula C19H18N2O2 B5706293 N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide

N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide

Cat. No. B5706293
M. Wt: 306.4 g/mol
InChI Key: FZHQTEGHJCHILI-UHFFFAOYSA-N
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Description

“N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide” is also known as JHDM Inhibitor VIII, SD70 . It is a cell-permeable compound with a Fe (II)-chelating 8-hydroxyquinoline (8HQ) moiety . It is reported to inhibit KDM4C and possibly other JMJD2/KDM4 members of Jumonji domain-containing histone demethylases (JHDM) .


Molecular Structure Analysis

The empirical formula of this compound is C18H18N2O3 . The exact mass is not specified in the search results. The structure likely includes a quinoline ring, a benzamide group, and a methyl group attached to the nitrogen atom.


Physical And Chemical Properties Analysis

The compound is an off-white powder . It is soluble in DMSO at a concentration of 50 mg/mL . The storage temperature is 2-8°C .

Scientific Research Applications

Anticancer Properties

N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly its ability to inhibit cell proliferation and induce apoptosis. The compound’s unique structure may interfere with key cellular pathways, making it a promising candidate for further study in cancer therapy .

Antioxidant Activity

The compound’s quinoline moiety contributes to its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide could be harnessed as a potential natural antioxidant in pharmaceuticals or functional foods .

Anti-inflammatory Effects

Inflammation is associated with various diseases, including autoimmune disorders and chronic conditions. Some studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. Further research is needed to fully understand its mechanisms and potential therapeutic applications .

Neuroprotective Properties

Given its structural resemblance to certain neuroprotective compounds, N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide has drawn interest in neurobiology. Researchers explore its ability to protect neurons from oxidative stress, neurodegeneration, and excitotoxicity. These findings could have implications for neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antibacterial Activity

The benzamide portion of the compound may contribute to its antibacterial properties. Studies have investigated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Potential applications include developing novel antibiotics or antimicrobial coatings .

Chemical Synthesis and Polymer Applications

Beyond its biological activities, N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylbenzamide can serve as a building block for chemical synthesis. Researchers have explored its use in creating functionalized polymers, such as (meth)acrylates. These polymers find applications in drug delivery, coatings, and materials science .

Soykan, C. (2020). New Methods in the Synthesis of (Meth)Acrylates. IntechOpen. DOI: 10.5772/intechopen.89767 Synthesis, characterization, antioxidant, and antibacterial activities of novel benzamide compounds. (2020). Research on Chemical Intermediates, 46(11), 6717–6730. DOI: 10.1007/s11164-020-04118-7 A brief review of the biological potential of indole derivatives. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 1–12. DOI: 10.1186/s43094-020-00141-y

Mechanism of Action

This compound is reported to inhibit KDM4C and possibly other JMJD2/KDM4 members of Jumonji domain-containing histone demethylases (JHDM) . It effectively suppresses androgen receptor (AR) target genes expression in human prostate adenocarcinoma LNCaP cultures .

Safety and Hazards

The compound has hazard statements H315, H319, and H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13-8-9-15-11-16(18(22)20-17(15)10-13)12-21(2)19(23)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHQTEGHJCHILI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide

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